molecular formula C9H13ClN2O3 B2594856 3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride CAS No. 2503205-50-1

3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride

Cat. No. B2594856
CAS RN: 2503205-50-1
M. Wt: 232.66
InChI Key: DLJVFUVUNQKHKH-UHFFFAOYSA-N
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Description

“3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride” is a chemical compound with a complex structure. It contains an imidazo[2,1-c][1,4]oxazin ring, which is a type of heterocyclic ring . The compound also contains a propanoic acid group and a hydrochloride group .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring an imidazo[2,1-c][1,4]oxazin ring, a propanoic acid group, and a hydrochloride group . The exact structure would require further analysis using techniques such as NMR spectroscopy, which is beyond the scope of this response.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Studies on compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) have focused on elucidating the antioxidant capacities and reaction pathways of similar structures. These investigations reveal that certain antioxidants can form coupling adducts, leading to oxidative degradation into marker compounds with potential applications in evaluating antioxidant systems during storage and processing of food products and pharmaceuticals (Ilyasov et al., 2020).

Antimicrobial Activities

The antimicrobial properties of imidazole derivatives, which share structural similarities with the compound , have been extensively reviewed. These compounds serve as the basis for the synthesis of antifungal and bactericide drugs, showcasing their critical role in pharmaceutical applications to combat microbial resistance (American Journal of IT and Applied Sciences Research, 2022).

Environmental Impact of Organic Compounds

Research on parabens, which are esters of para-hydroxybenzoic acid, has contributed to understanding the environmental fate and behavior of similar organic compounds in aquatic environments. This research highlights the ubiquity of these compounds in surface water and sediments and their implications for environmental health and safety, providing insights into the potential environmental considerations for the compound (Haman et al., 2015).

Role in Food Additives and Nutraceuticals

Investigations into chlorogenic acid and similar phenolic compounds have illustrated their dual role as food additives and nutraceuticals, particularly in the management of metabolic syndrome. Such studies offer perspectives on the potential health-promoting properties of related compounds, including antioxidant, anti-inflammatory, and antimicrobial activities, which could be relevant for dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Pharmacological Characteristics

The pharmacological characteristics of vanillic acid, a dihydroxybenzoic acid analog, have been reviewed to highlight its antioxidant, anti-inflammatory, and neuroprotective properties. Such characteristics indicate the potential for the compound to be explored for its pharmacological impacts, especially in oxidative stress-induced neurodegeneration and other diseases (Ingole et al., 2021).

properties

IUPAC Name

3-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)2-1-7-5-10-8-6-14-4-3-11(7)8;/h5H,1-4,6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJVFUVUNQKHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC=C(N21)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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